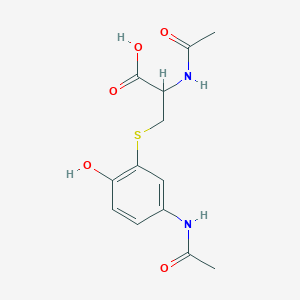![molecular formula C15H9N B13384176 4-[2-(4-Ethynylphenyl)ethynyl]pyridine CAS No. 7224-02-4](/img/structure/B13384176.png)
4-[2-(4-Ethynylphenyl)ethynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is an organic compound with the molecular formula C15H9N. It is a linear conjugated polymer that has been studied for its photocatalytic properties, particularly in the production of hydrogen peroxide from water and oxygen under visible light illumination .
Vorbereitungsmethoden
The synthesis of 4-[2-(4-Ethynylphenyl)ethynyl]pyridine involves high-throughput experiments to identify efficient photocatalytic properties. The compound is typically prepared through a series of reactions involving ethynylation and pyridine coordination. The reaction conditions often include the use of visible light to drive the photocatalytic processes .
Analyse Chemischer Reaktionen
4-[2-(4-Ethynylphenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the production of hydrogen peroxide from water and oxygen.
Reduction: It can also undergo reduction reactions, where oxygen is stepwise reduced to form hydrogen peroxide.
Substitution: The compound can form self-complementary halogen-bonded dimers through substitution reactions involving halogen atoms
Common reagents and conditions used in these reactions include visible light illumination and the presence of oxygen and water. The major product formed from these reactions is hydrogen peroxide .
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Ethynylphenyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a photocatalyst for the production of hydrogen peroxide, which is an important industrial oxidant.
Medicine: Research is ongoing to investigate its potential use in medical applications, particularly in the development of new photocatalytic therapies.
Wirkmechanismus
The mechanism by which 4-[2-(4-Ethynylphenyl)ethynyl]pyridine exerts its effects involves the photoinduced stepwise reduction of oxygen to produce hydrogen peroxide. The compound absorbs visible light, which generates separated charges that drive the redox reactions necessary for hydrogen peroxide production .
Vergleich Mit ähnlichen Verbindungen
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is unique in its efficient photocatalytic properties under visible light. Similar compounds include:
4-[(4-Bromophenyl)ethynyl]pyridine: Known for forming self-complementary halogen-bonded dimers.
Poly(3-4-ethynylphenyl)ethynyl)pyridine: Another linear conjugated polymer with similar photocatalytic properties.
These compounds share some structural similarities but differ in their specific photocatalytic efficiencies and stability under prolonged illumination .
Eigenschaften
CAS-Nummer |
7224-02-4 |
|---|---|
Molekularformel |
C15H9N |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-[2-(4-ethynylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H9N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16-12-10-15/h1,3-6,9-12H |
InChI-Schlüssel |
QEUHXPTXFCCCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


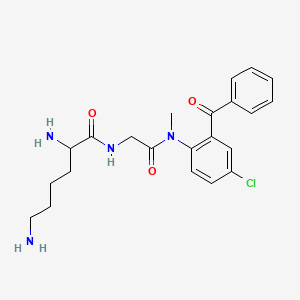
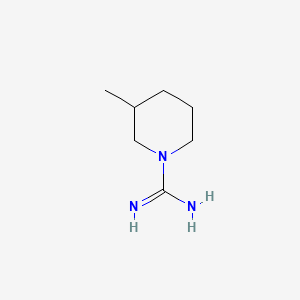
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
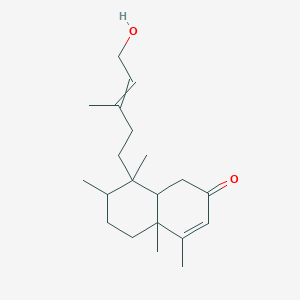
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)
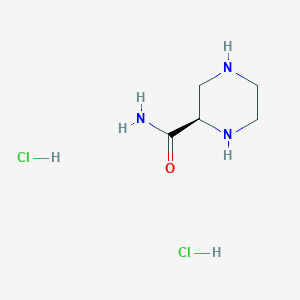
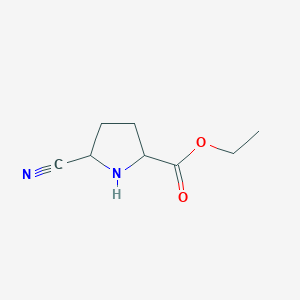
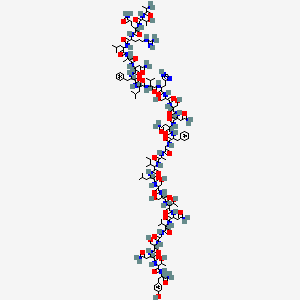
![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B13384152.png)
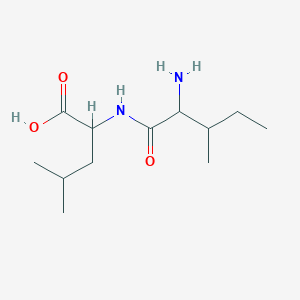
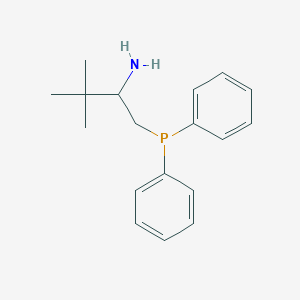
![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)
